3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
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Overview
Description
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloisoquinoline core with a phenyl group at the 3-position and a pyridinyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a tandem reaction involving the condensation of an aldehyde with an amine followed by cyclization can be used to form the pyrroloisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is unique due to its specific structural features and the presence of both phenyl and pyridinyl groups.
Biological Activity
3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives typically involves cycloaddition reactions or modifications of existing isoquinoline structures. For instance, synthetic strategies often leverage the reactivity of acetylenes with isoquinoline derivatives to yield various substituted pyrrolo compounds. The specific synthetic pathway for this compound remains under investigation but is likely to follow similar methodologies as those reported for related compounds .
Biological Activity Overview
The biological activities of pyrrolo[2,1-a]isoquinoline derivatives have been extensively studied, particularly their anticancer and antimicrobial properties. The following sections summarize key findings from recent research.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrrolo[2,1-a]isoquinoline derivatives. For example, a recent study demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The growth inhibition percentages were notably high, with some compounds achieving over 70% inhibition at low concentrations .
Compound | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |
---|---|---|---|
Compound A | MDA-MB-435 (Melanoma) | 54.59% at 10^-5 M | 0.5 |
Compound B | A498 (Renal Cancer) | 78.0% at 10^-6 M | 0.3 |
Compound C | COLO205 (Colon Cancer) | 87.33% at 10^-6 M | 0.2 |
These results suggest that modifications to the phenyl and pyridine moieties significantly influence the anticancer efficacy of these compounds.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Studies indicate that certain derivatives can disrupt microtubule dynamics similarly to established chemotherapeutics like paclitaxel .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for developing more potent analogs of this compound. Research indicates that:
- Substituents on the phenyl ring : Electron-donating groups enhance activity by stabilizing the binding conformation.
- Pyridine positioning : The location and electronic properties of the pyridine moiety also play a vital role in modulating biological activity .
Case Studies
- Inhibitory Effects on Protein Kinases : A study evaluated a series of pyrrolo[2,1-a]isoquinoline derivatives for their ability to inhibit protein kinases involved in cancer progression. One compound demonstrated an IC50 value of 76 nM against haspin kinase, indicating strong inhibitory potential .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of these compounds against various bacterial strains. Results showed that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections .
Properties
CAS No. |
31422-06-7 |
---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H |
InChI Key |
XNXANYUINWPIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
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